molecular formula C20H18O11 B15137663 Hypoletin-7-O-beta-D-xylopyranoside

Hypoletin-7-O-beta-D-xylopyranoside

Cat. No.: B15137663
M. Wt: 434.3 g/mol
InChI Key: JZTWSAIHBOFVRO-MINVPOHDSA-N
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Description

Hypoletin-7-O-beta-D-xylopyranoside is a natural compound known for its antioxidant properties. It is classified under flavonoids, specifically flavones, and is derived from plants in the Cupressaceae family, such as Thuja orientalis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hypoletin-7-O-beta-D-xylopyranoside typically involves the extraction from natural sources. The leaves of Thuja orientalis are often used, where the compound is isolated through various chromatographic techniques . Specific synthetic routes and reaction conditions are not widely documented, indicating that natural extraction remains the primary method of obtaining this compound.

Industrial Production Methods

Industrial production of this compound is not extensively detailed in the literature. it is likely that large-scale extraction processes involve similar chromatographic techniques used in laboratory settings, scaled up to handle larger quantities of plant material.

Chemical Reactions Analysis

Types of Reactions

Hypoletin-7-O-beta-D-xylopyranoside primarily undergoes reactions typical of flavonoids, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized flavonoid derivatives, while substitution reactions can introduce different functional groups into the flavonoid structure .

Scientific Research Applications

Hypoletin-7-O-beta-D-xylopyranoside has several applications in scientific research:

Mechanism of Action

The antioxidant activity of Hypoletin-7-O-beta-D-xylopyranoside is primarily due to its ability to scavenge free radicals. It inhibits enzymes like aldose reductase, which plays a role in the formation of advanced glycation end-products. These actions help in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hypoletin-7-O-beta-D-xylopyranoside is unique due to its specific structure, which includes a xylopyranoside moiety. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-8-2-1-7(3-9(8)22)13-4-10(23)15-11(24)5-14(17(27)19(15)30-13)31-20-18(28)16(26)12(25)6-29-20/h1-5,12,16,18,20-22,24-28H,6H2/t12-,16+,18-,20+/m1/s1

InChI Key

JZTWSAIHBOFVRO-MINVPOHDSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

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